Home > Products > Screening Compounds P78321 > Navarixin hydrate
Navarixin hydrate -

Navarixin hydrate

Catalog Number: EVT-1579954
CAS Number:
Molecular Formula: C21H25N3O6
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Navarixin hydrate is an orally available small-molecule antagonist targeting the CXC motif chemokine receptors 1 and 2, known as CXCR1 and CXCR2. This compound, previously designated as SCH-527123 or MK-7123, is primarily investigated for its potential therapeutic applications in oncology and respiratory diseases, particularly chronic obstructive pulmonary disease and asthma. Navarixin functions by inhibiting the signaling pathways mediated by these receptors, which are involved in the recruitment of inflammatory cells, particularly neutrophils, to sites of inflammation and tumor growth .

Source and Classification

Navarixin hydrate is classified as a small molecule drug. It is synthesized from various chemical precursors and has been studied extensively for its pharmacological properties. The compound's molecular formula is C21H23N3O5C_{21}H_{23}N_{3}O_{5} with a CAS registry number of 473727-83-2 . Its development has been linked to various pharmaceutical organizations, with significant research conducted to explore its efficacy against several types of cancer and inflammatory conditions.

Synthesis Analysis

Methods

Technical Details

  1. Starting Materials: Commonly involve amines and carboxylic acids or their derivatives.
  2. Reagents: Use of coupling agents may be necessary to facilitate the formation of amide bonds.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels for clinical testing.
Molecular Structure Analysis

Structure

Navarixin hydrate exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The three-dimensional conformation of navarixin allows it to effectively bind to CXCR1 and CXCR2 receptors.

Data

  • Molecular Formula: C21H23N3O5C_{21}H_{23}N_{3}O_{5}
  • Molecular Weight: Approximately 397.43 g/mol
  • InChIKey: RXIUEIPPLAFSDF-CYBMUJFWSA-N .
Chemical Reactions Analysis

Reactions

Navarixin primarily undergoes interactions with specific receptors rather than traditional chemical reactions seen in other compounds. Upon administration, it binds to CXCR1 and CXCR2, inhibiting their activation and subsequent signaling pathways that lead to neutrophil recruitment.

Technical Details

  • Binding Affinity: Navarixin demonstrates high affinity for both CXCR1 and CXCR2, which is critical for its therapeutic effects.
  • Mechanism of Action: Inhibition of receptor activation leads to reduced inflammation and tumor growth in preclinical models .
Mechanism of Action

Navarixin functions by blocking the action of chemokines that would normally bind to CXCR1 and CXCR2. This blockade results in:

  1. Reduced Neutrophil Recruitment: Decreasing the influx of neutrophils into inflamed tissues or tumors.
  2. Inhibition of Tumor Growth: By limiting inflammatory responses that can promote tumor progression.
  3. Improved Lung Function: Observed in patients with chronic obstructive pulmonary disease due to decreased airway inflammation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on formulation.

Chemical Properties

  • Stability: Sensitive to moisture; hence, storage conditions must be controlled to prevent degradation.
  • pH Sensitivity: The stability profile may vary with pH levels, influencing its formulation strategies .
Applications

Navarixin hydrate has been explored for various scientific uses:

  1. Oncology: Investigated for its potential in treating metastatic castration-resistant prostate cancer, microsatellite-stable colorectal cancer, and non-small cell lung cancer.
  2. Respiratory Diseases: Shown promise in reducing exacerbations in chronic obstructive pulmonary disease and asthma by modulating inflammatory responses .
  3. Clinical Trials: Navarixin has undergone several clinical trials assessing its efficacy in combination therapies with other agents like pembrolizumab .
Molecular Pharmacology of Navarixin Hydrate

Receptor-Ligand Interaction Dynamics

Structural Basis of CXCR1/CXCR2 Antagonism

Navarixin hydrate (SCH 527123, MK-7123) is a potent, orally active dual antagonist of C-X-C chemokine receptor types 1 and 2 (CXCR1/CXCR2). It binds allosterically to transmembrane domains of these receptors, preventing activation by endogenous chemokines like CXCL8 (IL-8). Structural analyses reveal that Navarixin exhibits species-specific binding kinetics, with the highest affinity for cynomolgus monkey CXCR2 (Kd = 0.08 nM), followed by rat and mouse CXCR2 (Kd = 0.20 nM). Its affinity for CXCR1 is lower (Kd = 41 nM for cynomolgus CXCR1) [3] [7]. This selectivity stems from interactions with hydrophobic residues in the receptor’s orthosteric pocket. Mutagenesis studies indicate that residue A249 in CXCR2 is critical for Navarixin’s binding; substitution with leucine drastically reduces affinity, confirming a unique interaction geometry distinct from other antagonists like danirixin [8].

Table 1: Binding Affinities of Navarixin Hydrate

ReceptorSpeciesKd (nM)IC50 (nM)
CXCR2Cynomolgus Monkey0.080.97
CXCR2Mouse0.20-
CXCR2Rat0.20-
CXCR1Cynomolgus Monkey4143

Allosteric Modulation and Binding Kinetics

As a negative allosteric modulator, Navarixin hydrate stabilizes an inactive conformation of CXCR1/CXCR2 without competing directly with chemokine binding. This non-competitive inhibition is characterized by slow dissociation kinetics, prolonging its suppressive effect on receptor activation [3] [8]. In Ba/F3-hCXCR2 cell models, concentrations as low as 1 nM significantly reduce CXCL8 potency in chemotaxis assays, while 3 nM effectively inhibits CXCL1-induced neutrophil migration [3]. The compound’s allostery disrupts receptor nanoclustering—a process essential for signal amplification. Molecular dynamics simulations suggest Navarixin binds a cleft between transmembrane helices TMV and TMVI, analogous to the regulatory site identified in CXCR4, thereby preventing conformational changes required for G-protein coupling [6] [4].

Signaling Pathway Inhibition

Chemokine-Mediated Neutrophil Chemotaxis Blockade

Navarixin hydrate potently suppresses neutrophil chemotaxis by disrupting CXCR2-driven polarization and migration. In vitro, it reduces CXCL1-induced chemotaxis by >90% at 100 nM in human neutrophils [3]. In vivo studies using endotoxemic guinea pig models demonstrate that Navarixin analogs (e.g., CXCL8(3-74)K11R/G31P) inhibit pulmonary neutrophil infiltration by 85–90% when administered post-lipopolysaccharide challenge. This occurs through dual blockade of CXCR1 and CXCR2, which are critical for neutrophil adhesion and transendothelial migration [10]. The compound’s efficacy is further evidenced in murine acute lung injury models, where oral dosing (0.1–10 mg/kg) reduces neutrophilia by 50–70% and suppresses goblet cell hyperplasia [3].

Downstream Inflammatory Cascade Suppression

Beyond chemotaxis, Navarixin hydrate inhibits multiple pro-inflammatory signaling cascades:

  • Kinase Phosphorylation: At 25 μM, it blocks IL-8-induced phosphorylation of MAPK/ERK and PI3K/Akt in colorectal cancer cells (HCT116), disrupting proliferative and survival signals [3].
  • Cytokine Networks: In phase 2 oncology trials, Navarixin combined with pembrolizumab reduced plasma levels of IL-6, CXCL1, and CXCL8 by 40–60% in patients with advanced solid tumors, indicating systemic dampening of inflammation [1].
  • Transcriptional Regulation: Navarixin suppresses NF-κB activation in neutrophils, diminishing synthesis of IL-1β and TNF-α in endotoxemic models. This reduces pyrexia and tissue damage, as shown by 85% decreases in pulmonary hemorrhage [10].

Table 2: Efficacy of Navarixin in Preclinical Inflammation Models

ModelEndpointEfficacyDose
LPS-Induced Lung Injury (Mouse)Neutrophil Infiltration48–70% inhibition0.1–10 mg/kg (p.o.)
Endotoxemia (Guinea Pig)Pulmonary Hemorrhage85–90% reduction3 mg/kg (s.c.)
CXCL8-Driven Tumor (In Vitro)ERK/AKT PhosphorylationIC50 ~25 μM25 μM

Comprehensive Compound Nomenclature

Table 3: Chemical Identifiers for Navarixin Hydrate

Identifier TypeName
IUPAC Name(2-Hydroxy-3-methylsulfonamidophenyl)-N-[(1R)-1-phenylethyl]urea
SynonymsSCH 527123, MK-7123, SCH-527123 hydrate
CAS Registry Number473727-83-2 (anhydrous); 1370261-96-3 (hydrate)
Molecular FormulaC21H23N3O5 (anhydrous)
Smiles NotationCCC@HNC1=C(C(=O)C1=O)Nc1cccc(c1O)C(=O)N(C)C
InChI KeyRXIUEIPPLAFSDF-CYBMUJFWSA-N

Properties

Product Name

Navarixin hydrate

IUPAC Name

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide;hydrate

Molecular Formula

C21H25N3O6

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C21H23N3O5.H2O/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4;/h6-10,13,22-23,25H,5H2,1-4H3;1H2/t13-;/m1./s1

InChI Key

AFTCWZSEWTXWTL-BTQNPOSSSA-N

Canonical SMILES

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C.O

Isomeric SMILES

CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.